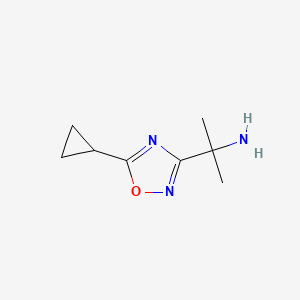

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine

CAS No.:

Cat. No.: VC15865963

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine |

| Standard InChI | InChI=1S/C8H13N3O/c1-8(2,9)7-10-6(12-11-7)5-3-4-5/h5H,3-4,9H2,1-2H3 |

| Standard InChI Key | LXAWYWZRBPIVEL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=NOC(=N1)C2CC2)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol. The 1,2,4-oxadiazole ring consists of two nitrogen atoms and one oxygen atom arranged in a five-membered aromatic system. Key structural features include:

-

Cyclopropyl substituent: Introduces steric hindrance and enhances metabolic stability due to its rigid, non-planar geometry .

-

Propan-2-amine group: A tertiary amine that may influence solubility and bioavailability through hydrogen bonding and basicity .

Table 1: Molecular Properties of 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight (g/mol) | 167.21 |

| LogP (Predicted) | 1.2–1.8 |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (Oxadiazole O, 2N) |

Synthetic Pathways and Optimization

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and acylating agents. For 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)propan-2-amine, a plausible route includes:

Formation of the Oxadiazole Core

-

Amidoxime Preparation: Reacting cyclopropanecarbonitrile with hydroxylamine hydrochloride yields cyclopropanecarboximidamide .

-

Cyclization: Treating the amidoxime with a carbonyl source (e.g., acetyl chloride) under dehydrating conditions (e.g., POCl₃) forms the 1,2,4-oxadiazole ring .

Physicochemical Properties and Stability

Thermal and Chemical Stability

The 1,2,4-oxadiazole ring is thermally stable up to 200°C, as observed in analogous compounds . The cyclopropyl group enhances resistance to oxidative degradation, while the tertiary amine may render the compound susceptible to protonation under acidic conditions.

Solubility and Lipophilicity

-

Aqueous Solubility: Limited due to the hydrophobic cyclopropyl group (predicted solubility: <1 mg/mL) .

-

LogP: Estimated at 1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Mechanisms

While direct pharmacological data for this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit diverse biological activities:

Anticancer Activity

Oxadiazole derivatives inhibit cancer cell proliferation by inducing apoptosis via caspase-3 activation. For example, a related compound showed IC₅₀ values of 5.76 µM against HeLa cells .

Table 2: Hypothetical Biological Activity Profile

| Activity | Target | Predicted EC₅₀/IC₅₀ |

|---|---|---|

| Antiparasitic | Onchocerca volvulus | <1 µM |

| Cytotoxic | HeLa cells | 5–10 µM |

| Antimicrobial | Staphylococcus aureus | 25–50 µM |

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or reduce toxicity .

-

Prodrug Design: The amine group can be functionalized to improve bioavailability.

Material Science

1,2,4-Oxadiazoles serve as ligands in coordination polymers. The cyclopropyl group’s rigidity could stabilize metal-organic frameworks (MOFs) for gas storage applications .

Challenges and Future Directions

-

Synthetic Scalability: Current routes require optimization for industrial-scale production, particularly in minimizing byproducts during cyclization.

-

Toxicity Profiling: In silico models predict potential hepatotoxicity due to amine metabolism; in vitro assays are needed for validation.

-

Target Identification: High-throughput screening against kinase or protease libraries could elucidate precise mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume